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molecular formula C11H11NO2S B8437901 (5-Mercapto-indol-1-yl)-acetic acid methyl ester

(5-Mercapto-indol-1-yl)-acetic acid methyl ester

Cat. No. B8437901
M. Wt: 221.28 g/mol
InChI Key: WHBOGMNUOJXLCF-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

Compound 72D (4.04 g, 13.8 mmol) was dissolved in 200 ml methanol. Nitrogen was bubbled for 5 minutes followed by the addition of a 2N NaOH solution (1.4 g/17 ml water). The solution was heated at reflux and tuned brown after 10 minutes. The reaction was concentrated to ca. 50 ml under vacuum and acidified to pH<4 with 2N HCl. The product was extracted into ethyl acetate 2×100 ml, dried over anhydrous sodium sulfate, decanted and concentrated. The crude acid was dissolved into 100 ml anhydrous methanol followed by 5 drops concentrated sulfuric acid. This was heated at reflux for 3 h then cooled to room temp. 500 mg dithiothreitol was added followed by 100 mg sodium borohydride. This was stirred for 1 h and concentrated to an oil. The crude thiol ester was dissolved into 100 ml dichloromethane, filtered through silica and eluted with 300 ml dichloromethane. The filtrate was concentrated and purified by liquid chromatography to give the title product as a yellow oil. MS m/z 222 (M+1).
Name
Compound 72D
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:14]C(=O)N(C)C)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1>CO>[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([SH:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1

Inputs

Step One
Name
Compound 72D
Quantity
4.04 g
Type
reactant
Smiles
COC(CN1C=CC2=CC(=CC=C12)SC(N(C)C)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
followed by the addition of a 2N NaOH solution (1.4 g/17 ml water)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux and tuned brown after 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to ca. 50 ml under vacuum
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate 2×100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude acid was dissolved into 100 ml anhydrous methanol
TEMPERATURE
Type
TEMPERATURE
Details
This was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
500 mg dithiothreitol was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The crude thiol ester was dissolved into 100 ml dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through silica
WASH
Type
WASH
Details
eluted with 300 ml dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by liquid chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CN1C=CC2=CC(=CC=C12)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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